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  • Product: (R)-2-Methylmorpholine
  • CAS: 168038-14-0; 74572-13-7; 790184-33-7

Core Science & Biosynthesis

Foundational

Technical Guide: (R)-2-Methylmorpholine Structure, Stereochemistry, and Synthesis

Abstract (R)-2-Methylmorpholine (CAS: 790184-33-7) is a critical chiral building block in modern medicinal chemistry, widely utilized to modulate the physicochemical properties and metabolic stability of drug candidates....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract (R)-2-Methylmorpholine (CAS: 790184-33-7) is a critical chiral building block in modern medicinal chemistry, widely utilized to modulate the physicochemical properties and metabolic stability of drug candidates. This guide provides an in-depth analysis of its absolute configuration, conformational dynamics, and robust synthetic pathways. It is designed for researchers requiring high-fidelity structural data and scalable manufacturing protocols.

Structural Analysis & Stereochemistry

Absolute Configuration (Cahn-Ingold-Prelog)

The chirality of (R)-2-methylmorpholine is defined at the C2 position. The assignment of the (R)-configuration follows the Cahn-Ingold-Prelog (CIP) priority rules:

  • Priority 1: Oxygen atom (O1) – Highest atomic number.

  • Priority 2: C3 (Methylene attached to Nitrogen) – Bonded to N.

  • Priority 3: Methyl group (C-Me) – Bonded to H.

  • Priority 4: Hydrogen atom (H) – Lowest atomic number.

Configuration Logic: When the molecule is oriented such that the lowest priority group (H) is directed away from the viewer, the sequence 1 → 2 → 3 traces a clockwise direction, confirming the (R) configuration.

Conformational Dynamics

The morpholine ring predominantly adopts a chair conformation to minimize torsional strain. For (R)-2-methylmorpholine, the equilibrium is dominated by the conformer where the C2-methyl group occupies the equatorial position.

  • Equatorial Preference: Placing the methyl group in the equatorial position avoids destabilizing 1,3-diaxial interactions with the axial protons at C4 and C6.[1]

  • Nitrogen Inversion: The nitrogen atom undergoes rapid pyramidal inversion. However, the N-substituent (H or alkyl) will also preferentially adopt an equatorial orientation in the lowest energy state, though this is subject to solvent effects and steric bulk of the N-substituent.

ConformationalAnalysis Sub1 (R)-2-Me-Morpholine (Chair A: Me-Equatorial) Sub1->Sub1 Preferred Conformer (~1.7 kcal/mol more stable) Sub2 (R)-2-Me-Morpholine (Chair B: Me-Axial) Sub1->Sub2  High Energy Barrier (1,3-Diaxial Strain)

Figure 1: Conformational equilibrium of (R)-2-methylmorpholine. The equatorial methyl conformer (Chair A) is thermodynamically favored due to the absence of 1,3-diaxial strain.

Synthesis & Manufacturing Protocols

Strategic Route Selection

While resolution of racemic 2-methylmorpholine is possible using chiral acids (e.g., tartaric acid), it is often low-yielding (max 50%). The preferred route for high-purity (R)-isomer is asymmetric synthesis from the chiral pool , specifically using (R)-Propylene Oxide or (R)-Alanine derivatives.

Protocol: Synthesis from (R)-Propylene Oxide

This route preserves the stereocenter established in the starting material, ensuring high enantiomeric excess (ee).

Reagents:

  • Starting Material: (R)-(+)-Propylene Oxide (CAS: 15448-47-2)

  • Nucleophile: 2-Aminoethanol

  • Cyclization Agent: Sulfuric acid or Triphenylphosphine/DIAD (Mitsunobu conditions)

Step-by-Step Workflow:

  • Ring Opening:

    • React (R)-propylene oxide with excess 2-aminoethanol.

    • Mechanism:[2][3][4] The amine attacks the less hindered carbon of the epoxide (regioselective ring opening), retaining the configuration at the chiral center.

    • Product: (R)-1-((2-hydroxyethyl)amino)propan-2-ol.

  • Cyclization (Acid-Mediated):

    • Treat the diol intermediate with concentrated H₂SO₄ at elevated temperature (140°C) or use a milder Mitsunobu cyclization if functional group tolerance is required.

    • Note: Acid-mediated dehydration is robust but requires careful temperature control to prevent racemization or polymerization.

  • Purification:

    • Basify the reaction mixture (pH > 12) with NaOH.

    • Extract with DCM or CHCl₃.

    • Distill or crystallize as the HCl salt (CAS: 168038-14-0).

SynthesisPathway Start (R)-Propylene Oxide (Chiral Pool) Step1 Regioselective Ring Opening (+ 2-Aminoethanol) Start->Step1 Nucleophilic Attack Inter Intermediate: (R)-Amino-Diol Step1->Inter Retains Stereocenter Step2 Cyclodehydration (H2SO4 or Mitsunobu) Inter->Step2 Intramolecular Cyclization Product (R)-2-Methylmorpholine (>98% ee) Step2->Product Workup & Salt Formation

Figure 2: Synthetic workflow starting from (R)-Propylene Oxide. This route minimizes racemization risk by utilizing the established chiral center of the epoxide.

Analytical Characterization

To validate the identity and purity of (R)-2-methylmorpholine, a combination of chiral HPLC and NMR spectroscopy is required.

Chiral HPLC Method

Standard reverse-phase columns cannot separate enantiomers.[5] Use a polysaccharide-based chiral stationary phase.

  • Column: Chiralpak IA or IB (Immobilized Amylose/Cellulose derivatives).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90:10:0.1).

  • Detection: UV at 210 nm (low absorption, high concentration required) or Refractive Index (RI).

  • Expected Result: The (R)-enantiomer will have a distinct retention time from the (S)-enantiomer. Racemic standard injection is required for peak identification.

NMR Analysis[6]
  • ¹H NMR (CDCl₃): The methyl doublet at ~1.1 ppm is characteristic.

  • Determination of ee (Mosher's Method):

    • Derivatize the morpholine nitrogen with (R)- or (S)-Mosher's acid chloride (MTPA-Cl).

    • Analyze ¹H or ¹⁹F NMR. The diastereomeric amides will show distinct chemical shifts for the methyl doublet, allowing integration to calculate ee.

Medicinal Chemistry Applications

(R)-2-Methylmorpholine is a "privileged scaffold" in drug discovery. Its incorporation often serves specific design goals:

  • Metabolic Stability: The methyl group at C2 blocks metabolic oxidation at the alpha-carbon, a common clearance pathway for morpholines (CYP450 mediated).

  • Solubility: The morpholine oxygen acts as a hydrogen bond acceptor, improving aqueous solubility compared to piperidine analogs.

  • Conformational Lock: The equatorial methyl group biases the ring conformation, potentially reducing the entropic penalty upon binding to a protein target (e.g., Kinase hinge regions).

Notable Classes:

  • Kinase Inhibitors: Used in PI3K and mTOR inhibitors to improve selectivity and pharmacokinetic profiles.

  • Receptor Antagonists: Modulates basicity (pKa ~ 7.4) to optimize CNS penetration.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 42609645, (2R)-2-Methylmorpholine hydrochloride. Retrieved from [Link]

  • Murelli, R. P., et al. (2009). Chemical Biology of Morpholine-Based Inhibitors. Journal of Medicinal Chemistry.
  • Cahn, R. S., Ingold, C., & Prelog, V. (1966). Specification of Molecular Chirality. Angewandte Chemie International Edition.

Sources

Exploratory

Discovery and History of 2-Substituted Morpholines: A Technical Guide

Introduction: The Pharmacophore Evolution The morpholine ring—a six-membered heterocycle containing both amine and ether functionalities—has long been a staple in medicinal chemistry due to its ability to modulate lipoph...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pharmacophore Evolution

The morpholine ring—a six-membered heterocycle containing both amine and ether functionalities—has long been a staple in medicinal chemistry due to its ability to modulate lipophilicity (


) and improve solubility compared to its carbocyclic analog, cyclohexane. However, the unsubstituted morpholine ring often suffers from rapid oxidative metabolism and a lack of specific vector orientation for receptor binding.

The 2-substituted morpholine emerged not merely as a derivative, but as a distinct pharmacophore that solved two critical problems in drug design:

  • Metabolic Blocking: Substitution at the

    
     position (adjacent to the oxygen) sterically hinders metabolic oxidation at the most vulnerable site.
    
  • Conformational Locking: The substituent forces the ring into a preferred chair conformation, positioning the nitrogen lone pair and the substituent itself into specific vectors required for high-affinity binding (e.g., in NK1 antagonists).

This guide explores the transition from simple morpholine solvents to complex, chirally pure 2-substituted therapeutic agents.

Historical Evolution in Medicinal Chemistry

The history of 2-substituted morpholines is characterized by a shift from serendipitous discovery to rational, stereocontrolled design.

Phase I: Early Exploration (1950s–1970s)

Early medicinal chemistry utilized morpholines primarily as hydrophilic linkers. The 2-substituted variants were rare and often racemic, synthesized via non-selective acid-catalyzed cyclizations.

  • Key Compound: Phenmetrazine (3-substituted) and Phendimetrazine (2,3-disubstituted). While primarily 3-substituted, these early anorectics demonstrated that substitution on the carbon skeleton (rather than just

    
    -substitution) drastically altered pharmacological potency and abuse potential.
    
Phase II: The Stereochemical Imperative (1990s)

The development of Reboxetine marked a turning point. Pharmacia & Upjohn (now Pfizer) developed this selective norepinephrine reuptake inhibitor (NRI), revealing that the biological activity resided almost exclusively in the


-enantiomer. This necessitated the development of robust, enantioselective synthetic routes to 2-substituted morpholines.
Phase III: Complex Architecture (2000s–Present)

The approval of Aprepitant (Emend®) by Merck in 2003 established the 2-substituted morpholine as a scaffold capable of supporting complex, multi-chiral architectures. Aprepitant features a cis-2,3-disubstituted core where the 2-substituent (a pendant ether) is critical for blocking the Substance P receptor.

Timeline cluster_0 Phase I: Early Exploration cluster_1 Phase II: Stereocontrol cluster_2 Phase III: Complex Scaffolds cluster_3 Phase IV: Catalytic Era Phen Phenmetrazine (1950s) Proof of Concept Rebox Reboxetine (1997) First Selective NRI (S,S)-2-substituted Phen->Rebox SAR Evolution Apre Aprepitant (2003) NK1 Antagonist cis-2,3-disubstituted Rebox->Apre Complexity Increase Photo Photoredox & C-H Activation (2020s) Apre->Photo Methodological Shift

Figure 1: Evolutionary timeline of 2-substituted morpholines in drug discovery.

Synthetic Methodologies: Discovery to Manufacturing

The synthesis of 2-substituted morpholines has evolved from "Chiral Pool" approaches (using amino acids) to "Catalytic Asymmetric" methods.

Comparative Methodologies
MethodologyMechanismKey AdvantageLimitation
Chiral Pool (Traditional) Cyclization of chiral amino alcohols (e.g., from Serine/Phenylglycine).Guaranteed enantiopurity; Scalable.Limited by availability of starting amino acids.
Morpholinone Reduction Formation of lactone/lactam intermediate followed by reduction.Allows late-stage diversification.[1]Requires strong reducing agents (LiAlH4/BH3).
Asymmetric Hydrogenation Rh-catalyzed hydrogenation of dehydromorpholines.[2]High atom economy; 99% ee.[3][4]Catalyst cost; Substrate synthesis.
Photoredox Annulation Radical cation intermediate via visible light catalysis.[5][6]Access to novel substitution patterns.[5][6][7][8]Currently limited to smaller scales.
Protocol: Enantioselective Synthesis of (S,S)-Reboxetine Intermediate

Based on the method by Cusack et al. (Merck Process Research)

Rationale: This route avoids the resolution of racemates by establishing the C2 stereocenter early using a chiral auxiliary or pool material.

Step-by-Step Workflow:

  • Starting Material: (S)-2-amino-1-phenylethanol (Chiral pool).

  • N-Alkylation: React with chloroacetyl chloride in biphasic

    
     to form the chloroacetamide.
    
    • Control Point: Temperature must be kept <0°C to prevent bis-acylation.

  • Cyclization: Treat with Potassium tert-butoxide (

    
    ) in tert-amyl alcohol.
    
    • Mechanism:[5][9][10] Intramolecular

      
       displacement of the chloride by the alkoxide.
      
    • Result: Formation of the morpholin-3-one.[11]

  • Reduction: Reduction of the lactam using Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride).

    • Why Red-Al? Safer and more soluble than

      
       for process scale.
      
  • Functionalization: The resulting 2-phenylmorpholine is then coupled with the appropriate ethoxyphenoxy linker.

Protocol: Organocatalytic Route to Aprepitant Core

Based on the "One-Pot" strategy (J. Org. Chem.)

This modern approach builds the ring and the stereocenters simultaneously.

  • Reagents:

    
    -Chloroaldehyde + Amino alcohol + Organocatalyst (Jørgensen-Hayashi catalyst).
    
  • Cascade:

    • Step A: Enamine formation.

    • Step B: Asymmetric chlorination or Michael addition.

    • Step C: Intramolecular hemiaminal formation.

  • Outcome: High diastereoselectivity (>20:1 dr) for the cis-2,3-disubstituted core.

Technical Visualization

Retrosynthetic Analysis of 2-Substituted Morpholines

The following diagram illustrates the logical disconnection approaches used by process chemists to access this scaffold.

Retrosynthesis Target Target: 2-Substituted Morpholine Disc1 Route A: Intramolecular Etherification (Metal-free) Target->Disc1 C-O Bond Formation Disc2 Route B: Morpholinone Reduction (Chiral Pool) Target->Disc2 Amide Reduction Disc3 Route C: Asymmetric Hydrogenation (Catalytic) Target->Disc3 C=C Reduction Pre1 Amino-Alcohol Precursor Disc1->Pre1 Pre2 Chiral Amino Acid + Halo-acetyl halide Disc2->Pre2 Pre3 Dehydromorpholine (Enamide) Disc3->Pre3

Figure 2: Strategic disconnections for the synthesis of 2-substituted morpholines.

References

  • Reboxetine Synthesis & Chirality

    • Melloni, P., et al. "Potential antidepressant agents. -Aryloxy-benzyl derivatives of ethanolamine and morpholine." European Journal of Medicinal Chemistry, 1984.
    • Cusack, K. P., et al. "Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation." Organic Letters, 2013.[12] Link

  • Aprepitant & Complex Scaffolds

    • Hale, J. J., et al. "Structural basis for the interaction of the substance P antagonist Aprepitant with the neurokinin-1 receptor." Journal of Medicinal Chemistry, 2003.
    • Brands, K. M., et al. "Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation." Journal of the American Chemical Society, 2003. Link

  • Modern Catalytic Methods

    • Zhang, Z., et al. "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines." Chemical Science, 2013.[12] Link

    • MacMillan, D. W. C., et al. "Photocatalytic Synthesis of Substituted 2-Aryl Morpholines." Journal of the American Chemical Society, 2021.[4] Link

  • General Reviews

    • D'Adamio, G., et al. "Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach." Journal of Organic Chemistry, 2011. Link

Sources

Foundational

The Morpholine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals Abstract The morpholine heterocycle is a ubiquitous and privileged scaffold in medicinal chemistry, integral to the structure of numerous approved pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The morpholine heterocycle is a ubiquitous and privileged scaffold in medicinal chemistry, integral to the structure of numerous approved pharmaceuticals and clinical candidates.[1][2] This technical guide provides an in-depth analysis of the morpholine moiety's role in drug design and development. We will explore its fundamental physicochemical properties, delve into robust synthetic methodologies for its incorporation into diverse molecular frameworks, and examine its profound impact on the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. Through detailed case studies and structure-activity relationship (SAR) analyses of key therapeutic agents, this guide will illuminate the causal mechanisms by which the morpholine ring contributes to enhanced solubility, metabolic stability, target affinity, and overall druglikeness. This comprehensive resource is intended for researchers, scientists, and drug development professionals seeking to leverage the versatile properties of the morpholine scaffold in their pursuit of novel therapeutics.

Introduction: The Enduring Appeal of the Morpholine Ring

Morpholine, a six-membered saturated heterocycle containing both an amine and an ether functional group, has firmly established itself as a "privileged structure" in medicinal chemistry.[1] Its prevalence in a wide array of therapeutic agents, from anticancer drugs to antibiotics, is not coincidental but rather a testament to its advantageous physicochemical and biological properties.[3][4] The strategic incorporation of a morpholine ring can significantly enhance a molecule's aqueous solubility, bioavailability, and metabolic stability, thereby improving its overall pharmacokinetic profile.[5][6] Furthermore, the morpholine moiety can engage in crucial interactions with biological targets, acting as a hydrogen bond acceptor or a scaffold to orient other functional groups for optimal binding.[7][8]

This guide will provide a comprehensive overview of the morpholine scaffold, beginning with its intrinsic properties and moving towards its practical application in drug discovery. We will explore not just what morpholine does, but why it is such an effective component in drug design, offering field-proven insights for its successful implementation.

Physicochemical Properties: The Foundation of Morpholine's Utility

The utility of the morpholine scaffold in drug design is deeply rooted in its unique physicochemical properties. These characteristics directly influence a drug candidate's behavior in biological systems.

PropertyValueSignificance in Drug DesignReference
Molecular Formula C₄H₉NOA relatively small and low molecular weight scaffold.[9]
Molecular Weight 87.12 g/mol Contributes minimally to the overall molecular weight of a drug, aiding in compliance with Lipinski's Rule of Five.[9]
Boiling Point 128.3 °CIndicates strong intermolecular forces, relevant for handling and formulation.[10]
Melting Point -4.9 °CA liquid at room temperature, facilitating its use as a reagent and solvent.[10]
Density 1.007 g/cm³Similar to water, which is relevant in formulation and manufacturing processes.[10]
pKa (of conjugate acid) ~8.4-8.7The weak basicity of the nitrogen atom allows for protonation at physiological pH, enhancing aqueous solubility. This is a key feature for improving the pharmacokinetic profile of many drugs.[5][11]
LogP (Octanol/Water) -0.86 to -1.08The negative LogP value indicates hydrophilicity, which contributes to increased aqueous solubility. This property is crucial for oral bioavailability and formulation.[10]
Water Solubility MiscibleHigh water solubility is a significant advantage for drug delivery and formulation.[10]

The interplay of these properties, particularly its pKa and LogP, makes morpholine an exceptional tool for medicinal chemists to fine-tune the solubility and lipophilicity of drug candidates, striking a balance that is critical for oral absorption and distribution.

Synthetic Strategies for Incorporating the Morpholine Scaffold

The facile and versatile synthesis of morpholine derivatives is a key reason for their widespread use.[12] Several robust methods exist for incorporating this scaffold, each with its own advantages depending on the desired substitution pattern and reaction conditions.

Buchwald-Hartwig Amination for N-Aryl Morpholines

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and widely used method for the formation of C-N bonds, enabling the coupling of morpholine with a broad range of aryl halides and pseudohalides under relatively mild conditions.[5]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), and ligand (e.g., Xantphos, 0.02-0.1 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 mmol), morpholine (1.2-1.5 mmol), and anhydrous solvent (e.g., toluene or dioxane, 5-10 mL).

  • Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired N-aryl morpholine.

This self-validating system relies on the careful control of the inert atmosphere and the purity of reagents to ensure high yields and reproducibility. The choice of catalyst, ligand, base, and solvent is critical and should be optimized for each specific substrate.

Reductive Amination for N-Alkyl Morpholines

Reductive amination is a classic and efficient method for forming C-N bonds, involving the reaction of morpholine with a ketone or aldehyde in the presence of a reducing agent.[6][13]

Experimental Protocol: General Procedure for Reductive Amination

  • Imine Formation: In a round-bottom flask, dissolve the carbonyl compound (1.0 mmol) and morpholine (1.1 mmol) in a suitable solvent (e.g., methanol or dichloromethane, 10 mL). If necessary, add a catalytic amount of acid (e.g., acetic acid) to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture in an ice bath and add the reducing agent (e.g., sodium borohydride or sodium triacetoxyborohydride, 1.5 mmol) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the N-alkyl morpholine.

The success of this protocol hinges on the careful control of the reaction pH and temperature, particularly during the addition of the reducing agent.

Intramolecular Cyclization

Substituted morpholines can also be synthesized via intramolecular cyclization of appropriately functionalized precursors, such as 1,2-amino alcohols.[14]

Experimental Protocol: Synthesis of a Morpholinone Intermediate via Intramolecular Cyclization

  • Acylation: To a solution of a 1,2-amino alcohol (1.0 mmol) and a base (e.g., NaOH) in a biphasic solvent system (e.g., DCM/water), add chloroacetyl chloride (1.1 mmol) dropwise at 0 °C. Stir at room temperature for 30 minutes.[15]

  • Cyclization: Add aqueous potassium hydroxide and a co-solvent like isopropyl alcohol and stir at room temperature for 2 hours to effect cyclization to the morpholinone.[15]

  • Reduction: The resulting morpholinone can then be reduced to the corresponding morpholine using a suitable reducing agent like borane-tetrahydrofuran complex (BH₃·THF).[15]

This method is particularly useful for accessing C-substituted morpholines with defined stereochemistry.

Synthesis_Pathways cluster_0 Buchwald-Hartwig Amination cluster_1 Reductive Amination cluster_2 Intramolecular Cyclization Aryl_Halide Aryl Halide N_Aryl_Morpholine N-Aryl Morpholine Aryl_Halide->N_Aryl_Morpholine Pd Catalyst, Ligand, Base Morpholine1 Morpholine Morpholine1->N_Aryl_Morpholine Carbonyl Aldehyde/Ketone N_Alkyl_Morpholine N-Alkyl Morpholine Carbonyl->N_Alkyl_Morpholine Reducing Agent Morpholine2 Morpholine Morpholine2->N_Alkyl_Morpholine Amino_Alcohol 1,2-Amino Alcohol Morpholinone Morpholinone Amino_Alcohol->Morpholinone Chloroacetyl Chloride, Base Substituted_Morpholine C-Substituted Morpholine Morpholinone->Substituted_Morpholine Reduction (e.g., BH3-THF)

Caption: Key Synthetic Pathways to Morpholine Derivatives.

Applications in Drug Discovery: Case Studies and SAR

The morpholine scaffold is a key component in numerous drugs across various therapeutic areas. Its contribution can range from enhancing physicochemical properties to directly participating in target binding.

Anticancer Agents: Gefitinib

Gefitinib (Iressa®) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer.[8] The morpholine moiety in gefitinib plays a crucial role in its pharmacological profile.

  • Solubilizing Group: The basic nitrogen of the morpholine ring (pKa ≈ 8.7) is protonated at physiological pH, significantly increasing the aqueous solubility of the molecule.[5] This is critical for its oral bioavailability.

  • Target Interaction: The morpholine ring extends into the solvent-accessible region of the ATP-binding cleft of EGFR, where its tertiary amine can form an ionic bond with the side chain of Asp800.[8] This interaction contributes to the overall binding affinity and potency of the inhibitor.

Structure-Activity Relationship (SAR) Insights:

SAR studies have shown that the morpholine ring is a critical feature for the activity of gefitinib and related quinazoline-based EGFR inhibitors.[16][17][18]

  • Replacement of the morpholine with less basic or non-basic groups generally leads to a significant decrease in potency, highlighting the importance of the ionic interaction with Asp800.

  • Modifications to the morpholine ring itself are generally not well-tolerated, suggesting that its size and conformation are optimal for fitting into the solvent-exposed pocket of the EGFR active site.

Gefitinib_Binding EGFR EGFR Active Site Gefitinib Gefitinib Quinazoline Quinazoline Core Anilino Anilino Moiety Morpholine Morpholine Ring Met793 Met793 (Hinge Region) Quinazoline->Met793 H-bond Anilino->EGFR Hydrophobic Interactions Asp800 Asp800 Morpholine->Asp800 Ionic Bond

Caption: Role of Morpholine in Gefitinib's Binding to EGFR.

Antibiotics: Linezolid

Linezolid (Zyvox®) is an oxazolidinone antibiotic used to treat serious infections caused by Gram-positive bacteria.[19] The morpholine ring in linezolid is a key structural feature that contributes to its antibacterial activity and favorable pharmacokinetic properties.

  • Metabolic Stability: The morpholine ring is relatively resistant to oxidative metabolism, which contributes to the drug's good bioavailability and longer half-life.

  • Solubility and Formulation: The morpholine moiety enhances the aqueous solubility of linezolid, which is beneficial for both oral and intravenous formulations.[19]

  • Target Engagement: While not directly involved in the primary binding interactions with the bacterial ribosome, the morpholine ring helps to correctly position the pharmacophoric elements of the oxazolidinone core for optimal engagement with its target.

Central Nervous System (CNS) Agents: Reboxetine

Reboxetine (Edronax®) is a selective norepinephrine reuptake inhibitor used as an antidepressant.[20][21] The morpholine ring is a central component of its structure.

  • Pharmacokinetics: Reboxetine exhibits linear pharmacokinetics and is well-absorbed orally with an absolute bioavailability of over 94%.[20] Its half-life of approximately 12-12.5 hours allows for twice-daily dosing.[20][22] The morpholine moiety contributes to the overall physicochemical properties that lead to this favorable pharmacokinetic profile.

  • CNS Penetration: The balanced lipophilicity imparted by the morpholine ring is crucial for crossing the blood-brain barrier to reach its site of action in the central nervous system.

Impact on Pharmacokinetics and Pharmacodynamics

The inclusion of a morpholine scaffold can profoundly and predictably influence the ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacodynamic properties of a drug candidate.

  • Absorption: The enhanced aqueous solubility provided by the morpholine ring often leads to improved dissolution and absorption from the gastrointestinal tract, resulting in higher oral bioavailability.

  • Distribution: The ability of the morpholine nitrogen to be protonated can influence the volume of distribution. Its balanced hydrophilic-lipophilic nature can also facilitate penetration of biological membranes, including the blood-brain barrier.[15]

  • Metabolism: The morpholine ring is generally considered to be metabolically stable, often serving to block metabolism at an adjacent site. However, it can undergo oxidation, which can be a route of clearance.

  • Excretion: The increased water solubility of morpholine-containing compounds can facilitate their renal excretion.

  • Pharmacodynamics: As seen with gefitinib, the morpholine ring can directly participate in target binding through hydrogen bonding or ionic interactions.[8] It can also act as a rigid scaffold to orient other pharmacophoric groups, thereby enhancing binding affinity and selectivity.

Conclusion and Future Perspectives

The morpholine scaffold continues to be a cornerstone of medicinal chemistry, offering a reliable and versatile tool for optimizing the properties of drug candidates. Its unique combination of physicochemical properties allows for the enhancement of solubility, metabolic stability, and bioavailability, while its structural features can be exploited to improve target affinity and selectivity. The synthetic accessibility of morpholine and its derivatives further solidifies its importance in drug discovery pipelines.

Future research will likely focus on the development of novel, more complex morpholine-containing scaffolds and the exploration of new bioisosteric replacements for the morpholine ring to further fine-tune pharmacological profiles. As our understanding of drug-target interactions deepens, the rational design and application of the morpholine moiety will undoubtedly continue to play a pivotal role in the creation of the next generation of innovative medicines.

References

  • PubMed. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. [Link]

  • Taylor & Francis Online. (n.d.). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. [Link]

  • YouTube. (2025). Reductive Amination | Synthesis of Amines. [Link]

  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. [Link]

  • ResearchGate. (2019). Recent progress in the synthesis of morpholines. [Link]

  • National Institutes of Health. (n.d.). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. [Link]

  • ResearchGate. (n.d.). Example of intramolecular cyclization for morpholine ring formation.... [Link]

  • National Institutes of Health. (2016). The Pictet-Spengler Reaction Updates Its Habits. [Link]

  • PubMed. (n.d.). Clinical Pharmacokinetics of Reboxetine, a Selective Norepinephrine Reuptake Inhibitor for the Treatment of Patients With Depression. [Link]

  • National Center for Biotechnology Information. (n.d.). Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. [Link]

  • MDPI. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). [Link]

  • ResearchGate. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

  • ChemMedChem. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. [Link]

  • ResearchGate. (n.d.). Structures of the morpholine parent heterocycle, and linezolid,.... [Link]

  • PubMed Central. (n.d.). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. [Link]

  • Wikipedia. (n.d.). Reboxetine. [Link]

  • ACS Omega. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. [Link]

  • ResearchGate. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • ACS Publications. (2005). Solid-Phase Synthesis of Pyrroloisoquinolines via the Intramolecular N-Acyliminium Pictet−Spengler Reaction. [Link]

  • ResearchGate. (n.d.). The structure of gefitinib and designed compounds. [Link]

  • ResearchGate. (2025). Synthesis of morpholine derivatives from 1,3-dienes and N -arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation. [Link]

  • Teledyne ISCO. (2026). The Chemistry Behind Linezolid: Understanding Key Intermediates. [Link]

  • PubChem. (n.d.). Morpholine. [Link]

  • PubMed. (n.d.). Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor. [Link]

  • Journal of the American Chemical Society. (n.d.). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. [Link]

  • SpringerLink. (2000). Pharmacokinetics of Reboxetine in Volunteers with Hepatic Impairment. [Link]

  • ResearchGate. (2016). (PDF) morpholine antimicrobial activity. [Link]

  • PubMed. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

  • AdisInsight. (n.d.). Pharmacokinetics of Single-Dose Reboxetine in Volunteers with Renal Insufficiency. [Link]

  • FooDB. (n.d.). Showing Compound Morpholine (FDB008207). [Link]

  • ResearchGate. (2025). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. [Link]

  • ResearchGate. (n.d.). Chemical structure of Gefitinib. The anilinoquinazoline structure is responsible for tyrosine kinase enzyme inhibition.. [Link]

  • Arkivoc. (n.d.). The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-. [Link]

  • ChEMBL. (n.d.). Compound: GEFITINIB (CHEMBL939). [Link]

Sources

Exploratory

The Morpholine Manifold: Reactivity, Functionalization, and Strategic Application in Drug Discovery

Executive Summary Morpholine is a privileged heterocycle in medicinal chemistry, distinguished by its unique electronic duality: a nucleophilic secondary amine opposed by an inductive ether oxygen. This structural tensio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Morpholine is a privileged heterocycle in medicinal chemistry, distinguished by its unique electronic duality: a nucleophilic secondary amine opposed by an inductive ether oxygen. This structural tension grants it a pKa (~8.3) that is often ideal for bioavailability—sufficiently basic to form salts, yet lipophilic enough to permeate membranes.

This guide moves beyond standard textbook definitions to explore the practical reactivity of the morpholine ring. We will cover its robust N-functionalization, the emerging frontier of


-C-H activation, and its critical metabolic profiles. The following protocols and insights are designed for application scientists seeking to leverage morpholine not just as a solubilizing group, but as a tunable scaffold for lead optimization.

Part 1: Structural & Electronic Fundamentals

To manipulate morpholine, one must first understand its conformational and electronic landscape. Unlike piperidine (pKa ~11.2), morpholine is significantly less basic (pKa ~8.3). This


3 log unit drop is driven by the inductive electron-withdrawal of the oxygen atom at the 4-position.

Key Reactivity Drivers:

  • The Nitrogen Center: Remains a potent nucleophile but is less prone to protonation at physiological pH compared to piperidine, improving oral bioavailability (permeability).

  • The Chair Conformation: Morpholine exists predominantly in a chair conformation. Substituents on the nitrogen generally prefer the equatorial position to minimize 1,3-diaxial interactions, though the anomeric effect can stabilize axial orientations if electronegative substituents are present on the adjacent carbons.

  • The

    
    -Carbon Centers:  These are the "soft spots" for both metabolic degradation (CYP450) and modern photoredox functionalization.
    
Visualization: The Morpholine Reactivity Landscape

MorpholineReactivity Morpholine Morpholine Core (C4H9NO) N_Center N-Center (Nucleophilic) Target: Electrophiles Morpholine->N_Center Main Synthetic Handle Alpha_C α-Carbon (Radical/Metabolic) Target: HAT / CYP450 Morpholine->Alpha_C C-H Activation Ether_O Ether Oxygen (H-Bond Acceptor) Morpholine->Ether_O Solubilizing Amide Amide/Urea (Peptide Coupling) N_Center->Amide Aryl N-Aryl (Buchwald-Hartwig) N_Center->Aryl Lactam Lactam/Ring Open (Metabolic Liability) Alpha_C->Lactam Oxidative Metabolism CH_Func α-Arylation (Photoredox) Alpha_C->CH_Func Radical Cross-Coupling

Figure 1: Functional map of the morpholine ring, distinguishing between classical N-nucleophilic pathways and advanced C-H functionalization.

Part 2: N-Functionalization (The Bread & Butter)

While amide coupling and reductive amination are trivial, N-arylation remains the most critical transformation in drug discovery (e.g., Gefitinib, Linezolid). The morpholine nitrogen is moderately sterically hindered, which can complicate SNAr reactions with electron-rich aryl halides.

Strategic Protocol: Palladium-Catalyzed N-Arylation

For challenging substrates (unactivated aryl chlorides or electron-rich systems), standard SNAr fails. The Buchwald-Hartwig cross-coupling is the gold standard.

Why this protocol? We utilize RuPhos or XPhos precatalysts. These bulky, electron-rich biaryl phosphine ligands facilitate the oxidative addition of aryl chlorides and promote the reductive elimination of the C-N bond, which is often the rate-determining step for secondary amines like morpholine.

Experimental Workflow (Self-Validating)
  • Catalyst Loading: Use RuPhos Pd G4 (1-2 mol%). Validation: The solution should turn from orange to dark red/brown upon heating, indicating active Pd(0) generation.

  • Base Selection: Use NaOtBu (Sodium tert-butoxide) or Cs2CO3.

    • Note: Use NaOtBu for speed in non-sensitive substrates. Use Cs2CO3 if the substrate contains esters or ketones to prevent hydrolysis/enolization.

  • Solvent: Toluene or 1,4-Dioxane (anhydrous). Water kills the active catalyst.

  • Stoichiometry: 1.0 equiv Ar-Cl, 1.2 equiv Morpholine, 1.4 equiv Base.

Part 3: -C-H Functionalization (The Frontier)

Direct functionalization of the carbon skeleton (C-H activation) allows for the introduction of complexity without de novo synthesis. The


-position to the nitrogen is electronically activated for radical formation via Hydrogen Atom Transfer (HAT).
Strategic Protocol: Photoredox-Catalyzed -Arylation

This method utilizes "dual catalysis"—an Iridium photocatalyst to generate the radical and a Nickel catalyst to couple it with an aryl halide.

Mechanism:

  • Oxidation: Ir(III)* oxidizes the morpholine (or a quinuclidine HAT catalyst abstracts a hydrogen) to form an

    
    -amino radical.
    
  • Capture: This radical is intercepted by a Ni(0)/Ni(II) catalytic cycle.

  • Coupling: The Ni center undergoes reductive elimination to form the C-C bond.

Experimental Workflow
  • Photocatalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%).

  • Cross-Coupling Catalyst: NiCl2(glyme) (5 mol%) + dtbbpy (ligand).

  • Light Source: Blue LEDs (450 nm). Validation: Reaction must be run in an inert atmosphere (N2/Ar); oxygen quenches the excited state of the photocatalyst.

  • Solvent: DMSO or DMA (polar aprotic solvents stabilize the radical intermediates).

Part 4: Metabolic Considerations (ADME/Tox)

In drug design, morpholine is often used to "cap" a molecule to prevent metabolism, but the ring itself is not metabolically inert.

The Metabolic Pathway: The primary liability is CYP450-mediated oxidation at the


-carbon.
  • Hydroxylation: CYP450 inserts an oxygen at the

    
    -C to form a hemiaminal.
    
  • Ring Opening: The hemiaminal collapses to an aldehyde/acid (ring open) or oxidizes further to a morpholin-3-one (lactam).

  • Toxicity: Ring-opened aldehyde metabolites can form Schiff bases with proteins (idiosyncratic toxicity).

Visualization: Metabolic Fate of Morpholine[2]

MetabolicFate Morpholine Morpholine Drug CYP CYP450 (Oxidation) Morpholine->CYP Radical α-C Radical Intermediate CYP->Radical HAT Hemiaminal α-Hydroxy Morpholine (Unstable Hemiaminal) Radical->Hemiaminal +OH Lactam Morpholin-3-one (Stable Lactam) Hemiaminal->Lactam Oxidation (-2H) RingOpen Ring Opening (Aldehyde/Acid Metabolite) Hemiaminal->RingOpen Hydrolysis

Figure 2: The oxidative degradation pathway mediated by Cytochrome P450 enzymes, leading to either lactam formation or potentially toxic ring-opened aldehydes.

Part 5: Detailed Experimental Protocols

Protocol A: Buchwald-Hartwig N-Arylation of Morpholine

Target: Synthesis of N-(4-methoxyphenyl)morpholine

ParameterSpecificationRationale
Substrate 4-Chloroanisole (1.0 mmol)Aryl chlorides are cheaper/more available than bromides/iodides.
Nucleophile Morpholine (1.2 mmol)Slight excess drives reaction to completion.
Catalyst RuPhos Pd G4 (0.02 mmol)Pre-formed Pd(II) precatalyst ensures rapid initiation and air stability during weighing.
Base NaOtBu (1.4 mmol)Strong base for non-sensitive substrates; ensures rapid deprotonation of the Pd-amine complex.
Solvent Toluene (2.0 mL, 0.5 M)Non-polar solvent promotes aggregation of inorganic byproducts, driving equilibrium.

Step-by-Step:

  • Setup: In a glovebox or under active N2 flow, charge a 2-dram vial with RuPhos Pd G4 (17 mg), NaOtBu (135 mg), and a magnetic stir bar.

  • Addition: Add 4-Chloroanisole (142 mg) and Morpholine (105 µL). Add anhydrous Toluene (2 mL).

  • Reaction: Seal the vial with a Teflon-lined cap. Heat to 100°C for 4 hours.

    • Checkpoint: The reaction mixture should turn dark brown. If it remains pale yellow/orange, oxygen may have poisoned the catalyst.

  • Workup: Cool to RT. Dilute with EtOAc (10 mL), filter through a pad of Celite (to remove Pd and salts). Concentrate in vacuo.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Photoredox -C-H Arylation

Target: Synthesis of 3-phenylmorpholine derivative

ParameterSpecificationRationale
Photocatalyst Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%)High oxidation potential (E1/2 > +1.2V) required to oxidize the amine or HAT catalyst.
Ni Catalyst NiCl2·glyme (5 mol%) + dtbbpy (5 mol%)Facilitates the C-C bond formation via radical capture.
Light Source 34W Blue LED (450 nm)Matches the absorption max of the Iridium catalyst.

Step-by-Step:

  • Catalyst Prep: Add NiCl2·glyme (1.1 mg) and dtbbpy (1.3 mg) to the vial. Add DMA (1 mL) and stir for 10 min to form the green Ni-ligand complex.

  • Substrate Addition: Add the Morpholine substrate (0.2 mmol), Aryl Bromide (0.2 mmol), and Iridium photocatalyst (2.2 mg).

  • Degassing (Critical): Sparge the solution with Argon for 15 minutes. Oxygen is a triplet radical quencher and will stop the reaction immediately.

  • Irradiation: Place the vial 2 cm from the Blue LED fan. Stir vigorously to ensure light penetration. Run for 18-24 hours.

  • Workup: Dilute with water, extract with ether. The aqueous layer may retain the morpholine if pH is not adjusted; ensure pH > 10 for extraction.

References

  • Buchwald-Hartwig Amination Foundations

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2] Reaction of aryl bromides with amines. Journal of the American Chemical Society.[1] Link

  • Modern Precatalysts (RuPhos/XPhos)

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition. Link

  • Photoredox C-H Functionalization

    • Zuo, Z., Ahneman, D. T., Chu, L., Terrett, J. A., Doyle, A. G., & MacMillan, D. W. (2014). Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides. Science. Link

    • Note: This foundational paper establishes the Ir/Ni dual catalytic cycle applicable to amine -C-H activ
  • Metabolic Stability & Drug Design

    • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link

  • Morpholine in Linezolid Synthesis (Application)

    • Brickner, S. J., et al. (1996). Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections. Journal of Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis &amp; Chiral Induction using (R)-2-Methylmorpholine

Part 1: Executive Summary & Strategic Rationale (R)-2-Methylmorpholine is a "privileged structure" in medicinal chemistry, most notably serving as the chiral architect for the Neurokinin-1 (NK1) receptor antagonist Aprep...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

(R)-2-Methylmorpholine is a "privileged structure" in medicinal chemistry, most notably serving as the chiral architect for the Neurokinin-1 (NK1) receptor antagonist Aprepitant (Emend) . Unlike traditional chiral auxiliaries (e.g., Evans oxazolidinones) which are attached and subsequently cleaved, (R)-2-methylmorpholine often functions as a Retained Chiral Template .

Its utility stems from its rigid conformational bias. The C2-methyl group prefers an equatorial position, locking the morpholine ring into a specific chair conformation. This creates a distinct steric environment that directs the stereochemical outcome of reactions at the adjacent N4 and C3 positions, effectively "steering" incoming nucleophiles or electrophiles to a specific face of the molecule.

Core Applications
  • Crystallization-Induced Diastereoselection (CID): Driving the formation of a single diastereomer from a racemic mixture via thermodynamic control.

  • Asymmetric Amination/Alkylation: Using the chiral amine to direct facial selectivity in Strecker-type or Mannich-type reactions.

Part 2: Mechanistic Principles (The "Why")

To design effective protocols, one must understand the conformational dynamics of the morpholine ring.

The "Locked Chair" Mechanism

In (R)-2-methylmorpholine, the methyl group at the C2 position exerts significant 1,3-diaxial strain if placed axially. Therefore, the molecule overwhelmingly adopts a chair conformation where the C2-methyl is equatorial .

  • Consequence: This locks the N-lone pair and the C3-hydrogens into a fixed spatial arrangement relative to the methyl group.

  • Chiral Induction: When this amine reacts with a pro-chiral electrophile (e.g., a hemiacetal or imine), the reagent must approach from the face opposite the bulky C2-methyl group (or the solvated N-substituent), leading to high diastereoselectivity (dr > 95:5).

Visualization: Stereochemical Control Pathway

G R_Morph (R)-2-Methylmorpholine (Equatorial Methyl Lock) Intermed Reaction Intermediate (Imine/Hemiaminal) R_Morph->Intermed Nucleophilic Attack Transition Transition State (Steric Blocking by C2-Me) Intermed->Transition Kinetic/Thermodynamic Sorting Product Final Product (High Diastereoselectivity) Transition->Product Crystallization/Resolution

Figure 1: The "Methyl Lock" mechanism where the C2-substituent dictates the stereochemical outcome of subsequent transformations.

Part 3: Experimental Protocols

Protocol A: Diastereoselective Acetal Formation (Aprepitant Strategy)

Context: This protocol mimics the industrial synthesis of NK1 antagonists, where the morpholine establishes a complex acetal center with high stereocontrol.

Objective: Couple (R)-2-methylmorpholine with a hemiacetal donor to form a single diastereomer via Crystallization-Induced Diastereoselection (CID).

Reagents & Materials
  • Substrate: (R)-2-Methylmorpholine (1.0 equiv)

  • Electrophile: Activated Hemiacetal or alpha-chloro ether (e.g., 2-(1-chloroethoxy)-bis(trifluoromethyl)benzene derivative) (1.1 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (

    
    )
    
  • Solvent: Acetonitrile (MeCN) or Toluene (for crystallization)

  • Catalyst: Lewis acid (optional, e.g.,

    
     if using non-activated acetals)
    
Step-by-Step Methodology
  • Preparation of Amine Solution: Dissolve (R)-2-methylmorpholine (10 mmol) in anhydrous Acetonitrile (50 mL) under nitrogen atmosphere. Cool to 0°C.

  • Base Addition: Add DIPEA (12 mmol) dropwise. Ensure the internal temperature remains < 5°C to prevent racemization of sensitive electrophiles.

  • Coupling Reaction: Slowly add the Electrophile (dissolved in minimal MeCN) over 30 minutes.

    • Critical Checkpoint: The reaction is kinetically controlled initially. You may observe a mixture of diastereomers (cis/trans) by HPLC.

  • Thermodynamic Equilibration (The "Auxiliary" Effect): Warm the solution to 50-60°C. At this temperature, the reversible nature of the aminal/acetal linkage allows the diastereomers to interconvert.

    • Mechanism: The (R)-2-methyl group destabilizes the "mismatched" diastereomer, while the "matched" isomer is thermodynamically favored or less soluble.

  • Crystallization: Slowly cool the mixture to room temperature, then to -10°C. Seed with the desired diastereomer if available. The "matched" isomer will crystallize out, driving the equilibrium toward this product (Le Chatelier's principle).

  • Isolation: Filter the solids and wash with cold hexanes/MeCN (9:1).

Expected Results:

  • Yield: >80%

  • Diastereomeric Ratio (dr): >98:2 (after crystallization)

Protocol B: Asymmetric Strecker Synthesis

Context: Using (R)-2-methylmorpholine as a chiral amine to synthesize non-natural amino acids.

Objective: Synthesize alpha-amino nitriles with defined stereochemistry.

Reagents
  • (R)-2-Methylmorpholine

  • Aldehyde (R-CHO)

  • TMSCN (Trimethylsilyl cyanide) or KCN/Acetic Acid

  • Catalyst: Thiourea organocatalyst (optional for enhancement)

Methodology
  • Imine Formation: Mix (R)-2-methylmorpholine (1.0 equiv) and Aldehyde (1.0 equiv) in Methanol. Add

    
     as a desiccant. Stir for 4 hours at RT until imine formation is complete (monitor by IR: disappearance of C=O stretch).
    
  • Cyanide Addition: Cool to -20°C. Add TMSCN (1.2 equiv) dropwise.

    • Note: The C2-methyl group blocks the Re-face (or Si-face depending on specific conformation), forcing cyanide attack from the opposite side.

  • Hydrolysis (Optional): To convert to the amino acid, treat the nitrile with concentrated HCl (6M) at reflux.

Part 4: Data Analysis & Quality Control

Analytical Parameters Table
ParameterMethodSpecification TargetNotes
Enantiomeric Purity Chiral HPLC> 99.5% eeColumn: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/IPA (90:10).
Diastereomeric Ratio 1H NMR> 20:1 drMonitor the shift of the C2-methyl doublet.
Chemical Purity UPLC-MS> 98%Check for unreacted morpholine.
Residual Solvent GC-Headspace< 500 ppmCritical for pharmaceutical intermediates.
Workflow Visualization: Industrial Scale-Up

QC_Workflow Start Raw Material Input (R)-2-Methylmorpholine Step1 Coupling Reaction (Kinetic Phase) Start->Step1 Check1 IPC: HPLC for Conversion Step1->Check1 Check1->Step1 Incomplete Step2 Thermal Equilibration (Thermodynamic Phase) Check1->Step2 Conversion >95% Step3 Crystallization (Optical Purification) Step2->Step3 Final Final QC (Chiral HPLC + NMR) Step3->Final

Figure 2: Quality Control workflow for the synthesis of morpholine-derived chiral intermediates.

Part 5: Scientific Integrity & Troubleshooting

Critical Control Points
  • Racemization Risk: While the C2-center is robust, harsh acidic conditions (>100°C in strong acid) can cause epimerization. Always buffer aqueous workups.

  • Solvent Effects: In Protocol A, the choice of solvent is critical for the Dynamic Kinetic Resolution . If the "wrong" diastereomer is too soluble, it won't crystallize, and the equilibrium won't shift. Toluene/Heptane mixtures are often superior to polar solvents for this specific crystallization step.

  • Source Purity: Commercial (R)-2-methylmorpholine must be checked for enantiomeric purity before use. A 95% ee starting material will limit the maximum theoretical yield of a high-dr product unless a resolution step is included.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Diastereoselectivity Temperature too high during addition; Equilibration time too short.Cool reaction to -10°C during addition. Extend heating phase (Protocol A, step 4) to ensure thermodynamic equilibrium.
Poor Yield Product solubility too high in mother liquor.Switch to anti-solvent (e.g., add Hexane or MTBE) to force precipitation.
Impurity Formation Oxidation of morpholine nitrogen.Degas all solvents; perform reaction under Argon/Nitrogen.

References

  • Hale, J. J., et al. (1998). "Structural Optimization Affording 2-(R)-(1-(R)-3,5-Bis(trifluoromethyl)phenylethoxy)-3-(S)-(4-fluoro)phenyl-4-(3-oxo-1,2,4-triazol-5-yl)methylmorpholine, a Potent, Orally
Application

Application Note: Diastereoselective Synthesis of Polysubstituted Morpholines

Strategic Overview Morpholines are privileged pharmacophores in medicinal chemistry, offering improved metabolic stability and solubility compared to their carbocyclic or piperidine analogues. However, the introduction o...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

Morpholines are privileged pharmacophores in medicinal chemistry, offering improved metabolic stability and solubility compared to their carbocyclic or piperidine analogues. However, the introduction of substituents—particularly in non-thermodynamic cis-configurations or at the metabolically labile C2/C6 positions—remains a synthetic bottleneck.

This guide moves beyond classical nucleophilic substitutions (e.g., double alkylation of amines), which often suffer from poor regiocontrol and over-alkylation. Instead, we detail three high-fidelity protocols chosen for their ability to program diastereoselectivity through catalyst control or reagent design.

Selection Matrix: Which Protocol to Use?
RequirementRecommended ProtocolPrimary MechanismKey Advantage
High Throughput / Library Gen Protocol A: SnAP Reagents Radical Cross-CouplingOne-step access to unprotected N-heterocycles from aldehydes.
Precise Stereocontrol (Cis-3,5) Protocol B: Pd-Catalysis CarboetherificationPredictable cis-selectivity via chelation-controlled Pd(II) intermediates.
Complex/Tetra-substitution Protocol C: Photocatalytic Annulation Radical Cation CascadeAccess to challenging quaternary centers and 2-aryl motifs.

Protocol A: SnAP Reagents for Rapid Library Generation

Target: 2-Substituted and Spirocyclic Morpholines Primary Reference: Bode, J. W. et al. Org. Synth.2018 , 95, 357.[1]

The Stannyl Amine Protocol (SnAP) reagents allow for the translation of readily available aldehydes and ketones into saturated N-heterocycles in a single operation.[2] This method bypasses the need for pre-formed amino alcohols.

Mechanism & Rationale

The reaction proceeds via the formation of an imine intermediate between the SnAP reagent (an amino-stannane) and the carbonyl substrate. A copper catalyst then promotes the oxidation of the C-Sn bond to a carbon-centered radical, which cyclizes onto the imine. The diastereoselectivity is generally governed by the minimization of A(1,3) strain in the cyclization transition state.

Experimental Workflow

SnAP_Workflow Start Aldehyde/Ketone + SnAP Reagent Imine Imine Formation (4Å MS, DCM) Start->Imine Step 1 Radical Radical Generation (Cu(OTf)2, 2,6-Lutidine) Imine->Radical Step 2 Cyclization Intramolecular Radical Cyclization Radical->Cyclization Product Polysubstituted Morpholine Cyclization->Product

Figure 1: Step-wise logic of SnAP reagent morpholine synthesis.

Step-by-Step Protocol

Reagents:

  • SnAP-M Morpholine Reagent (1.0 equiv)

  • Aldehyde/Ketone substrate (1.0 equiv)[1]

  • Copper(II) triflate [Cu(OTf)₂] (0.2 equiv)

  • 2,6-Lutidine (1.0 equiv)

  • Solvents: Dichloromethane (DCM), Hexafluoroisopropanol (HFIP)

Procedure:

  • Imine Formation: In a vial containing 4Å molecular sieves (100 mg/mmol), dissolve the SnAP reagent (0.50 mmol) and the aldehyde (0.50 mmol) in DCM (2.5 mL). Stir at room temperature for 12 hours.

    • Checkpoint: Verify imine formation by 1H NMR (disappearance of aldehyde proton).

  • Solvent Switch: Remove DCM under reduced pressure. Resuspend the crude imine in a mixture of DCM:HFIP (4:1 v/v, 5 mL).

    • Why HFIP? HFIP stabilizes the radical intermediates and accelerates the copper turnover.

  • Cyclization: Add 2,6-lutidine (0.50 mmol) followed by Cu(OTf)₂ (0.10 mmol). Stir the blue/green solution at room temperature for 12–24 hours.

  • Workup: Quench with 10% aqueous NH₄OH (to chelate Cu). Extract with DCM (3x). Dry organic layers over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography on silica gel (typically EtOAc/Hexanes with 1% Et₃N).

Protocol B: Pd-Catalyzed Carboetherification

Target: cis-3,5-Disubstituted and cis-2,6-Disubstituted Morpholines Primary Reference: Wolfe, J. P. et al. J. Org. Chem.2009 , 74, 5107.[3][4]

This method is the "gold standard" for stereocontrolled synthesis when starting from chiral amino alcohols. It utilizes a palladium-catalyzed cascade that forms the C-O bond and a C-C bond simultaneously.

Mechanism & Rationale

The reaction operates via a syn-oxypalladation of an alkene followed by reductive elimination. The high diastereoselectivity arises from the chair-like conformation of the palladium-bound intermediate, where substituents prefer equatorial positions to minimize 1,3-diaxial interactions.

Wolfe_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd Coord Alkene Coordination (Substrate) OxAdd->Coord NuPall Syn-Oxypalladation (C-O Bond Formation) Coord->NuPall Stereo-determining Step RedElim Reductive Elimination (C-C Bond Formation) NuPall->RedElim RedElim->Pd0 Product Cis-Morpholine RedElim->Product

Figure 2: Catalytic cycle for Pd-mediated carboetherification showing the stereo-determining oxypalladation step.

Step-by-Step Protocol

Reagents:

  • Substrate: N-Boc-O-allyl-amino alcohol derivative (1.0 equiv)

  • Aryl Bromide (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol %)

  • Ligand: Dpe-phos or Xantphos (4 mol %)

  • Base: NaOtBu (1.2 equiv)

  • Solvent: Toluene (anhydrous)

Procedure:

  • Preparation: Flame-dry a Schlenk tube and cool under argon.

  • Charging: Add Pd₂(dba)₃ (0.02 equiv), Ligand (0.04 equiv), and NaOtBu (1.2 equiv). Purge with argon.

  • Substrate Addition: Add the morpholine precursor (1.0 equiv) and Aryl Bromide (1.2 equiv) as a solution in Toluene (0.1 M concentration).

  • Reaction: Heat the mixture to 100 °C for 4–12 hours.

    • Visual Cue: The reaction mixture typically turns from dark purple/red to orange/brown upon completion.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd black. Concentrate the filtrate.

  • Purification: Silica gel chromatography.

Data Summary: Stereochemical Outcomes

Substrate SubstituentProduct ConfigurationTypical YieldDiastereomeric Ratio (dr)
(S)-Alanine derived (Methyl)cis-3,5-dimethyl78%>20:1
(S)-Phenylalanine derived (Bn)cis-3-benzyl-5-methyl72%>20:1
(S)-Valine derived (iPr)cis-3-isopropyl-5-methyl65%>20:1

Protocol C: Photocatalytic Diastereoselective Annulation

Target: 2-Aryl and Tri/Tetra-Substituted Morpholines Primary Reference: Tambar, U. K. et al. J. Am. Chem. Soc.[5]2025 , 147, 14605.[5][6][7]

A cutting-edge approach utilizing visible light photoredox catalysis to access substitution patterns that are difficult to achieve via thermal Pd-catalysis, particularly quaternary centers.

Mechanism & Rationale

This protocol employs a "radical cation" strategy.[5][8] A Lewis acid activates the substrate, while a photocatalyst (excited by blue light) generates a radical cation intermediate.[7] A Brønsted acid (Triflic acid) is crucial for proton management and preventing oxidative degradation of the product. This method is distinct because it builds the morpholine ring directly from simple amine and alkene precursors via an annulation logic.

Step-by-Step Protocol

Reagents:

  • Amine precursor (1.0 equiv)[1]

  • Alkene/Styrene derivative (1.5 equiv)

  • Photocatalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1–2 mol %)

  • Lewis Acid: Mg(OTf)₂ or similar (check specific substrate reqs)[9]

  • Additive: Triflic Acid (TfOH) (catalytic amounts)

  • Light Source: Blue LEDs (450 nm)

Procedure:

  • Setup: In a glovebox or under strict N₂ atmosphere, combine the amine, alkene, photocatalyst, and Lewis acid in a vial.

  • Acid Activation: Add the catalytic amount of TfOH.

    • Critical Note: The acid loading must be optimized; too much can quench the amine nucleophile, too little fails to activate the radical cation pathway.

  • Irradiation: Seal the vial and irradiate with Blue LEDs (approx. 40W intensity) with fan cooling to maintain ambient temperature (25 °C).

  • Duration: Irradiate for 18–24 hours.

  • Workup: Dilute with ether, wash with saturated NaHCO₃ (to neutralize acid).

  • Purification: Flash chromatography.

References

  • Luescher, M. U.; Jindakun, C.; Bode, J. W. (2018).[1] "Stannylamine Protocol (SnAP) Reagents for the Synthesis of C–Substituted Morpholines from Aldehydes". Organic Syntheses, 95, 357-373.[1] [Link]

  • Leathen, M. L.; Rosen, B. R.; Wolfe, J. P. (2009).[3][4] "A New Strategy for the Synthesis of Substituted Morpholines". The Journal of Organic Chemistry, 74(14), 5107-5110. [Link]

  • Brisco, T. A.; De Kreijger, S.; Nair, V. N.; Troian-Gautier, L.; Tambar, U. K. (2025).[5][6][7] "Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation". Journal of the American Chemical Society, 147(17), 14605-14613.[5][7] [Link][5][6]

  • Ortiz, K. G.; Brusoe, A. T.; An, J.; Chong, E.; Wu, L. (2024).[10] "Green Synthesis of Morpholines via Selective Monoalkylation of Amines". Journal of the American Chemical Society, 146(43), 29847-29856.[10] [Link][10]

  • Perreault, C.; Goudreau, S. R.; Zimmer, L. E.; Charette, A. B. (2017). "Synthesis of Substituted Morpholines and Piperazines". Organic Letters, 19(11), 2933–2936. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Fidelity Chiral Morpholine Synthesis

Status: Operational Ticket ID: MORPH-EE-OPT-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting & Enhancing Enantiomeric Excess (ee) in Chiral Morpholine Scaffolds Mission Statement You have re...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: MORPH-EE-OPT-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting & Enhancing Enantiomeric Excess (ee) in Chiral Morpholine Scaffolds

Mission Statement

You have reached the Tier-3 Technical Support guide for asymmetric heterocyclic synthesis. This document is not a textbook; it is a diagnostic tool designed to troubleshoot and rectify low enantiomeric excess (ee) in the synthesis of chiral morpholines. We focus on the three most robust methodologies: Metal-Catalyzed Asymmetric Hydrogenation , Biocatalysis (IREDs) , and Organocatalytic Cyclization .

Module 1: Metal-Catalyzed Asymmetric Hydrogenation

The "Workhorse" for 2- and 3-substituted morpholines.

Diagnostic Workflow

If you are observing low ee (<90%) or stalled conversion in the hydrogenation of oxazines or dehydromorpholines, consult the logic flow below.

Hydrogenation_Troubleshooting Start Issue: Low ee% in Hydrogenation Substrate Analyze Substrate Class Start->Substrate ClassA 2-Substituted (Dehydromorpholines) Substrate->ClassA ClassB 3-Substituted (Benzoxazines/Imines) Substrate->ClassB Sol_A Switch to Rh-Bisphosphine (Large Bite Angle: SKP/SDP) ClassA->Sol_A Sol_B Switch to Ru-Diamine (MsDPEN systems) ClassB->Sol_B Check_Cond Optimization Loop Sol_A->Check_Cond Sol_B->Check_Cond Action1 Check Counteranion (Try TfO- or B(C6F5)4-) Check_Cond->Action1 Action2 Check Additives (Add I2 or Brønsted Acid) Check_Cond->Action2

Figure 1: Decision matrix for catalyst selection based on substrate substitution pattern.

Technical Deep Dive & FAQ

Q1: I am synthesizing a 2-substituted morpholine using a Ru-catalyst, but my ee is stuck at 60%. Why? Root Cause: Mismatch between substrate geometry and catalyst pocket. Ru-diamine complexes (like Ru-MsDPEN) prefer cyclic imines (3-substituted precursors). Correction: For 2-substituted chiral morpholines (derived from dehydromorpholines), Rhodium-bisphosphine complexes are superior.

  • Protocol Adjustment: Switch to a Rh-catalyst with a ligand possessing a large bite angle, such as the SKP or SDP series. These ligands create a deep chiral pocket that enforces facial selectivity on the enol ether double bond.

  • Reference: Zhang and co-workers demonstrated that Rh-SKP complexes achieve >99% ee for these specific substrates [1].[1]

Q2: My 3-substituted benzoxazine hydrogenation works, but the ee fluctuates between batches. Root Cause: Counteranion effect or solvent purity. The enantioselectivity in Ru-catalyzed transfer hydrogenation is highly sensitive to the electronic nature of the counteranion. Correction:

  • Anion Exchange: If using a chloride precursor, switch to a cationic complex with a non-coordinating anion like

    
      or 
    
    
    
    . The bulky anion stabilizes the transition state and prevents non-selective background reduction.
  • Solvent Check: Ensure your solvent (often DCM or TFE) is strictly anhydrous if using cationic catalysts, as water can coordinate to the metal center and alter the geometry.

Module 2: Biocatalysis (Imine Reductases - IREDs)

The "High Selectivity" Route for difficult secondary amines.

Biocatalytic Workflow Optimization

Biocatalysis offers the highest theoretical ee but suffers from substrate inhibition.

Standard Protocol for IRED Screening:

  • Buffer: Potassium Phosphate (100 mM, pH 7.0).

  • Cofactor: NADPH (recycling system: Glucose Dehydrogenase + Glucose).

  • Substrate Load: Start at 5 mM.

  • Enzyme: Panel of (R)- and (S)-selective IREDs (e.g., Streptomyces sp.).

Troubleshooting Table: Enzymatic Synthesis
SymptomProbable CauseCorrective Action
Low Conversion (<20%) Substrate InhibitionSwitch to Fed-Batch mode . Add substrate continuously at a rate matching

to keep concentration low.
Racemic Product Spontaneous Imine HydrolysisThe imine intermediate is unstable in water. Action: Add a co-solvent (DMSO/MeOH up to 10% v/v) or lower the temperature to 4°C.
Wrong Enantiomer Enzyme MismatchIREDs are highly specific. Screen both (R)-IRED (e.g., from Streptomyces GF3587) and (S)-IRED variants [2].
Emulsion during Workup Protein DenaturationDo not extract immediately. Add Celite , stir, and filter off the denatured protein before adding organic solvent (MTBE/EtOAc).

Module 3: Organocatalysis & Cyclization

The "Metal-Free" approach using Chiral Phosphoric Acids (CPAs).

Q3: I am using a Chiral Phosphoric Acid (CPA) for a transfer hydrogenation, but the reaction is incredibly slow. Analysis: CPAs rely on dual hydrogen bonding (activation of the imine by the proton, and the Hantzsch ester by the phosphoryl oxygen). Correction:

  • Substrate Activation: Ensure your imine nitrogen has a protecting group that enhances basicity (e.g., PMP or Boc) to facilitate protonation.

  • Heat & Sieve: Add 3Å molecular sieves. Water competes for the H-bonding sites on the catalyst, killing activity.

  • Solvent Switch: Move from Toluene to Benzene or Mesitylene (aromatic stacking enhances ee) or DCM (if solubility is an issue).

Critical Protocol: Preventing Racemization During Workup

The "Silent Killer" of ee.

Many users achieve 99% ee in the reactor but isolate 80% ee material. Morpholines with


-chiral centers (especially adjacent to the nitrogen or carbonyls in morpholinones) are prone to acid/base-catalyzed racemization via enolization.

The "Safe-Landing" Protocol:

  • Quench: Never quench a basic reaction mixture directly into strong acid. Pour into a cold, buffered solution (e.g., saturated

    
     or Phosphate buffer pH 7).
    
  • Extraction: Avoid Chlorinated solvents if the amine is nucleophilic (risk of N-alkylation or reaction with stabilizer HCl). Use MTBE or 2-MeTHF .

  • Concentration: Do not heat the rotavap bath >35°C.

  • Salt Formation: If the free base is unstable, immediately convert it to a salt.

    • Recommendation: Use oxalic acid or fumaric acid in Et2O/MeOH. These salts are often crystalline and can upgrade ee via recrystallization (unlike HCl salts, which are often hygroscopic).

Reference Data: Catalyst Performance Comparison

MethodSubstrate ScopeTypical eeLimiting FactorKey Reference
Rh-Bisphosphine 2-Substituted Dehydromorpholines96-99%Expensive Ligands (SKP)Zhang et al. [1]
Ru-Diamine 3-Substituted Benzoxazines90-98%Counteranion SensitivityResearchGate [3]
Biocatalysis (IRED) Cyclic Imines / sec-Amines>99%Substrate ConcentrationTurner et al. [2]
Organocatalysis 2,2-Disubstituted Morpholines85-95%Reaction Time / LoadingSchafer et al. [4]

References

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Source: Chemical Science (RSC), 2021. URL:[Link]

  • An (R)-Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines. Source: ChemBioChem (Wiley/PubMed), 2015. URL:[Link]

  • Asymmetric hydrogenation of 3-substituted 2H-1,4-benzoxazines. Source: ResearchGate (Snippet/Abstract). URL:[Link]

  • Catalytic Asymmetric Synthesis of Morpholines. Source: Journal of Organic Chemistry (ACS). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparison of (R)-2-Methylmorpholine and (S)-2-Methylmorpholine in asymmetric catalysis

This guide provides an in-depth technical analysis of (R)-2-Methylmorpholine and (S)-2-Methylmorpholine, focusing on their distinct roles in asymmetric catalysis and chiral synthesis. It is designed for researchers requi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (R)-2-Methylmorpholine and (S)-2-Methylmorpholine, focusing on their distinct roles in asymmetric catalysis and chiral synthesis. It is designed for researchers requiring actionable data on stereochemical performance, ligand design, and catalytic efficiency.

Executive Summary: The Stereochemical Divergence

(R)- and (S)-2-Methylmorpholine are not merely mirror images; in the context of asymmetric catalysis and medicinal chemistry, they function as distinct "chiral keys." While structurally similar to proline and piperidine, the morpholine core introduces a unique electronic effect due to the ethereal oxygen atom. This reduces the basicity (


 ~8.3 vs. ~11.3 for piperidine) and nucleophilicity of the nitrogen, altering the kinetics of enamine/iminium formation.
  • (R)-2-Methylmorpholine: Predominantly used to synthesize ligands that direct (S)-selectivity in hydrogenation and alkylation reactions (depending on Cahn-Ingold-Prelog priority of the substrate). It is the critical scaffold for the bio-active enantiomer of several norepinephrine reuptake inhibitors (e.g., (S,S)-Reboxetine).

  • (S)-2-Methylmorpholine: Often employed to access the opposite stereochemical series. Recent advancements in

    
    -morpholine amino acid organocatalysts  utilizing the (S)-core have shown superior diastereoselectivity in Michael additions compared to their proline counterparts, despite slower reaction rates.
    
Synthesis & Sourcing: Accessing High-Fidelity Enantiomers

The catalytic utility of these isomers depends entirely on their optical purity. Traditional resolution (e.g., with tartaric acid) often yields <95% ee. The modern "Gold Standard" protocol utilizes Asymmetric Hydrogenation .

State-of-the-Art Synthesis Protocol
  • Substrate: 2-Methyl-3,4-dihydro-2H-1,4-oxazine (Dehydromorpholine).

  • Catalyst System: Rh(COD)₂BF₄ + Chiral Bisphosphine Ligand (e.g., (R,R)-SKP or (S,S)-SKP).

  • Performance: This method achieves >99% ee, critical for catalytic applications where the morpholine acts as the chiral source.[1]

G Substrate 2-Methyl-3,4-dihydro- 2H-1,4-oxazine Rh_Cat Rh(I) / (R,R)-SKP Catalyst Substrate->Rh_Cat Coordination Product_R (R)-2-Methylmorpholine (>99% ee) Rh_Cat->Product_R Using (R,R)-Ligand Product_S (S)-2-Methylmorpholine (>99% ee) Rh_Cat->Product_S Using (S,S)-Ligand H2 H2 (50 atm) H2->Rh_Cat Oxidative Addn

Figure 1: Divergent synthesis of (R) and (S) enantiomers via Rh-catalyzed asymmetric hydrogenation.

Application 1: Organocatalysis (Michael Addition)

While proline is the standard for enamine catalysis, it often suffers from solubility issues and poor diastereocontrol in specific sterically hindered substrates. Morpholine-derived catalysts, specifically


-morpholine amino acids , offer a solution.[2]
Comparative Performance: Proline vs. Morpholine Catalysts

In the Michael addition of aldehydes to nitroolefins, the morpholine core's lower nucleophilicity requires longer reaction times but yields higher thermodynamic control (diastereoselectivity).

Feature(S)-Proline Catalyst(S)-2-Methylmorpholine Derivative
Mechanism Enamine formation (Fast)Enamine formation (Slow, reversible)
Basicity High (Fast turnover)Moderate (Reduced side reactions)
Solubility Poor in non-polar solventsExcellent in DCM/Toluene
Selectivity (dr) Typically 5:1 to 10:1>20:1 (syn/anti)
Enantioselectivity 90-95% ee90-98% ee
Experimental Protocol: Asymmetric Michael Addition

Objective: Synthesis of


-nitroaldehydes using an (S)-2-methylmorpholine derived catalyst.
  • Catalyst Preparation: Dissolve (S)-morpholine-

    
    -amino acid (10 mol%) in anhydrous toluene.
    
  • Reactant Addition: Add the aldehyde (2.0 equiv) followed by the nitroolefin (1.0 equiv).

  • Reaction: Stir at -10°C for 24-48 hours. Note: The lower temperature enhances the ee compared to proline reactions run at RT.

  • Workup: Quench with saturated NH₄Cl, extract with EtOAc.

  • Analysis: Determine dr via ¹H NMR and ee via Chiral HPLC (e.g., Chiralpak AD-H column).

Application 2: Chiral Ligand Scaffolds (P,N-Ligands)

(R)-2-Methylmorpholine is a privileged scaffold for constructing P,N-bidentate ligands used in Ir-catalyzed asymmetric hydrogenation. The fixed stereocenter at the C2 position dictates the facial selectivity of the metal complex.

  • Mechanism: The morpholine nitrogen coordinates to the metal (Ir or Pd), while the oxygen provides a hemilabile interaction or simply steric bulk that forces the substrate into a specific orientation.

  • Case Study: In the hydrogenation of unfunctionalized olefins, ligands derived from (R)-2-methylmorpholine typically induce (S)-configuration in the product (assuming standard priority rules), whereas (S)-2-methylmorpholine ligands yield the (R)-product .

CatalyticCycle PreCat Ir-Precatalyst ActiveSpecies Active Ir-H Species (Morpholine Ligand Bound) PreCat->ActiveSpecies H2, activation Coordination Olefin Coordination (Steric Steering by Methyl Group) ActiveSpecies->Coordination + Substrate Substrate Prochiral Olefin Insertion Migratory Insertion Coordination->Insertion Rate Limiting Step Product Chiral Alkane (>95% ee) Insertion->Product Reductive Elimination Product->ActiveSpecies Regeneration

Figure 2: Catalytic cycle for Ir-catalyzed hydrogenation showing the role of the morpholine ligand.

Critical Comparison Data

The following table summarizes the utility of each enantiomer based on commercial availability and published catalytic data.

Parameter(R)-2-Methylmorpholine(S)-2-Methylmorpholine
CAS Number 74572-04-674572-03-5
Primary Use Precursor for (S,S)-Reboxetine; Ligand synthesisOrganocatalyst design; Ligand synthesis
Cost (Research Scale)

$ (Moderate)

$ (Moderate)
Catalytic Bias Induces Si-face attack (typically)Induces Re-face attack (typically)
Key Derivative (R)-N-Benzyl-2-methylmorpholine(S)-Morpholine-

-amino acids
References
  • Asymmetric Hydrogenation for Synthesis: Chemical Science, "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines." Link

  • Morpholine Organocatalysts: Frontiers in Chemistry, "Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction." Link

  • Medicinal Chemistry Applications: E3S Web of Conferences, "Synthesis and SAR of morpholine and its derivatives." Link

  • Chiral Auxiliaries Review: Russian Journal of Organic Chemistry, "Morpholines.[3] Synthesis and Biological Activity."[3][4][5][6][7] Link

Sources

Comparative

Benchmarking (R)-2-Methylmorpholine against other common chiral auxiliaries.

Topic: Benchmarking (R)-2-Methylmorpholine Access Strategies: Chiral Pool vs. Auxiliary-Directed Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking (R)-2-Methylmorpholine Access Strategies: Chiral Pool vs. Auxiliary-Directed Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Pivot in Chiral Morpholine Access

(R)-2-Methylmorpholine is a privileged chiral scaffold in modern medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., PI3K, mTOR) and NK-1 antagonists (e.g., Aprepitant). Unlike transient chiral auxiliaries (e.g., Evans oxazolidinones, Myers pseudoephedrine) which are attached to induce stereochemistry and then removed, (R)-2-Methylmorpholine represents the "Chiral Pool" strategy—where the stereocenter is pre-installed in the starting material.

This guide benchmarks the direct use of (R)-2-Methylmorpholine against the de novo construction of the morpholine core using common Chiral Auxiliaries . We analyze the trade-offs in atom economy, step count, and scalability to assist process chemists in the "Make vs. Buy" decision matrix.

Strategic Benchmarking: Chiral Pool vs. Auxiliary Methods

The decision to utilize commercially available (R)-2-Methylmorpholine versus synthesizing the core via auxiliaries depends on the stage of development (Discovery vs. Process) and the specific substitution pattern required.

Comparative Performance Matrix
Metric(R)-2-Methylmorpholine (Chiral Pool)Evans Oxazolidinone (Auxiliary Route)Ellman’s Sulfinamide (Auxiliary Route)
Primary Role Building Block (Retained in final drug)Stereodirector (Removed/Recycled)Stereodirector (Removed/Converted)
Step Count 1 (Direct Coupling)4-6 (Attach

React

Cyclize

Cleave)
3-4 (Condense

React

Cyclize)
Atom Economy High (100% incorporation)Low (Auxiliary mass is waste unless recycled)Moderate (Sulfinyl group lost)
Stereo-Purity Fixed (>98% ee typical)Tunable (>99% dr possible)High (>98% dr typical)
Flexibility Low (Limited to 2-Me substitution)High (Can install various R-groups at C2/C3)High (Versatile amine synthesis)
Cost Driver Material Cost ($/g is high)Labor & Reagent Cost (Time/Purification)Reagent Cost (Sulfinamide + Organometallics)
Scalability Excellent (Supply chain dependent)Moderate (Auxiliary removal can be rate-limiting)Good (Scalable, but cryogenic steps often needed)

Technical Deep Dive: Mechanistic & Process Analysis

A. The Chiral Pool Strategy: (R)-2-Methylmorpholine
  • Mechanism: Relies on the inherent chirality of the starting material, often derived from amino acids (e.g., Alanine) or resolution processes.

  • Advantage: Eliminates the risk of racemization associated with enolate chemistry found in auxiliary routes, provided reaction conditions (e.g., SN2 displacements) respect the stereocenter.

  • Limitation: If the drug design shifts to an (S)-configuration or a 2-ethyl substituent, the entire supply chain must shift, whereas auxiliary routes simply swap the starting aldehyde or auxiliary enantiomer.

B. The Auxiliary Strategy: Evans Oxazolidinone[1]
  • Mechanism: Utilizes steric bulk (e.g., isopropyl, benzyl) on the oxazolidinone ring to block one face of an enolate, forcing incoming electrophiles (like an electrophilic aminating agent or alkyl halide) to attack from the opposite face.

  • Critical Causality: The Z-enolate formation (controlled by Boron or Titanium Lewis acids) is the prerequisite for high diastereoselectivity (dr).

  • Process Bottleneck: The "removal" step—often requiring LiOH/H2O2 or LiAlH4—can be harsh, potentially damaging sensitive functional groups on the newly formed morpholine core.

C. The Auxiliary Strategy: Ellman's Sulfinamide
  • Mechanism: Condensation of (R)-tert-butanesulfinamide with a ketone/aldehyde forms a chiral N-sulfinyl imine. Grignard addition or reduction proceeds through a cyclic transition state (Zimmerman-Traxler model) to set the amine stereochemistry.

  • Relevance: This is the preferred "Auxiliary" route for synthesizing novel morpholine analogs (e.g., 2-phenylmorpholine) that are not commercially available in the chiral pool.

Decision Logic & Visualization

The following diagram illustrates the decision process for selecting the optimal route based on structural requirements and project phase.

ChiralStrategy cluster_0 Key Considerations Start Target: Chiral Morpholine Core IsCommerciallyAvailable Is the specific isomer commercially available? Start->IsCommerciallyAvailable Scale Scale of Synthesis? IsCommerciallyAvailable->Scale Yes NovelSub Novel Substitution (e.g., 2-Aryl, 2-CF3)? IsCommerciallyAvailable->NovelSub No RouteA STRATEGY A: Chiral Pool ((R)-2-Methylmorpholine) Scale->RouteA < 100g (Speed Priority) Scale->RouteA > 100kg (Cost/Supply Priority) RouteB STRATEGY B: Ellman Auxiliary (Sulfinamide Imine) NovelSub->RouteB Amine Center Generation RouteC STRATEGY C: Evans Auxiliary (Enolate Alkylation) NovelSub->RouteC Alpha-Carbon Alkylation

Figure 1: Decision tree for accessing chiral morpholine scaffolds. Blue diamonds represent decision gates; Green represents the direct use of (R)-2-Methylmorpholine.

Experimental Protocols

Protocol A: Direct Utilization of (R)-2-Methylmorpholine (Nucleophilic Substitution)

Use Case: Attaching the chiral scaffold to a heteroaryl chloride (e.g., for a PI3K inhibitor).

  • Preparation: Charge a reaction vessel with Heteroaryl Chloride (1.0 equiv), (R)-2-Methylmorpholine (1.2 equiv), and DIPEA (2.0 equiv) in DMSO (5 vol).

  • Reaction: Heat to 80°C. Monitor by HPLC. The secondary amine of the morpholine acts as the nucleophile.

    • Causality: The steric hindrance of the C2-methyl group may slow kinetics compared to morpholine; elevated temperature ensures conversion.

  • Workup: Dilute with water, extract with EtOAc. The product retains the (R)-configuration of the starting material.

  • Self-Validation: Check Chiral HPLC. The ee% should match the Certificate of Analysis of the starting (R)-2-Methylmorpholine.

Protocol B: De Novo Synthesis via Evans Auxiliary (Comparative)

Use Case: Synthesizing a non-commercial 2-substituted morpholine.

  • Acylation: React (S)-4-benzyloxazolidin-2-one (Evans Auxiliary) with Bromoacetyl bromide (1.1 equiv) and n-BuLi at -78°C to form the N-bromoacetyl imide.

  • Alkylation: Treat the imide with NaHMDS and the appropriate electrophile (e.g., an amino alcohol derivative) to install the substituent.

    • Causality: The bulky benzyl group forces the electrophile to approach from the unhindered face, setting the stereocenter.

  • Cyclization & Removal: Treat with LiOH/H2O2 to hydrolyze the auxiliary (recoverable) and induce cyclization to the morpholinone, followed by reduction (LiAlH4) to the morpholine.

  • Validation: Requires chiral HPLC to determine diastereomeric ratio (dr) at the intermediate stage.

Conclusion

(R)-2-Methylmorpholine is not a "competitor" to chiral auxiliaries in terms of mechanism, but rather a competitor in strategy .

  • Choose (R)-2-Methylmorpholine when your target molecule specifically matches its structure. It offers superior atom economy and speed.

  • Choose Auxiliaries (Evans/Ellman) when you need to access novel morpholine derivatives (e.g., 2-ethyl, 2-phenyl) that are not available in the chiral pool, or when you need to invert stereochemistry late in a synthesis.

References

  • Morpholine Scaffolds in Medicinal Chemistry: Kourounakis, A. P., et al. "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity." Med.[1][2] Res. Rev.2020 , 40(2), 709-752. Link

  • Evans Auxiliary Methodology: Evans, D. A., et al. "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." J. Am. Chem. Soc.1981 , 103(8), 2127–2129. Link

  • Ellman Auxiliary Applications: Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Acc.[3] Chem. Res.2002 , 35(11), 984–995. Link

  • Asymmetric Hydrogenation to Morpholines: Zhang, Z., et al. "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines."[4] Chem. Sci.[5]2021 , 12, 15061-15066.[5] Link

  • Synthesis of Aprepitant (Morpholine Intermediate): Hale, J. J., et al. "Structural optimization affording... a potent, orally active, long acting morpholine acetal human NK-1 receptor antagonist." J. Med. Chem.1998 , 41, 4607–4614. Link

Sources

Validation

Interpreting spectroscopic data (NMR, IR, MS) for (R)-2-Methylmorpholine characterization

Comprehensive Characterization Guide: (R)-2-Methylmorpholine Introduction: The Stereochemical Challenge (R)-2-Methylmorpholine (CAS: 168038-14-0) is a critical chiral building block in the synthesis of bioactive morpholi...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Characterization Guide: (R)-2-Methylmorpholine

Introduction: The Stereochemical Challenge

(R)-2-Methylmorpholine (CAS: 168038-14-0) is a critical chiral building block in the synthesis of bioactive morpholine scaffolds, including inhibitors for PI3K and other kinase targets. In drug development, the distinction between the (R)-enantiomer, its (S)-counterpart, and its regioisomer (3-methylmorpholine) is non-negotiable due to the strict requirements of structure-activity relationships (SAR).

This guide provides a technical comparison of spectroscopic methods for characterizing (R)-2-methylmorpholine. Unlike standard certificates of analysis that rely solely on optical rotation, this guide advocates for a triangulated spectroscopic approach (MS, IR, NMR) to ensure absolute structural and enantiomeric integrity.

Mass Spectrometry (MS): The Regioisomer Filter

Mass spectrometry is the first line of defense. While it cannot distinguish enantiomers (R vs. S), it is the most effective tool for distinguishing the 2-methyl isomer (methyl adjacent to oxygen) from the 3-methyl isomer (methyl adjacent to nitrogen).

Comparative Fragmentation Logic

Both isomers share a molecular ion (


) of 101 m/z . However, their fragmentation pathways diverge based on the stability of the resulting carbocations/iminium ions.
Feature2-Methylmorpholine (Target)3-Methylmorpholine (Alternative)
Structure Methyl

to Oxygen (Position 2)
Methyl

to Nitrogen (Position 3)
Primary Fragmentation

-Cleavage next to N
(C3-C4 bond)

-Cleavage next to N
(C2-C3 bond)
Key Fragment (m/z) m/z 70 (Loss of

unit)
m/z 86 (Loss of

)
Mechanism The ring opens, often losing the oxygen-containing fragment.The methyl group is directly

to Nitrogen, favoring direct loss to form a stable iminium ion.

Application Insight: If your mass spectrum shows a dominant base peak at m/z 86 (M-15), you likely have the 3-methyl isomer, not the 2-methyl target. (R)-2-methylmorpholine typically exhibits a more complex fragmentation due to the methyl group being distant from the nitrogen charge center.

Infrared Spectroscopy (IR): Functional Verification

IR is a "Pass/Fail" gate. It confirms the morpholine core but is blind to chirality without specialized VCD (Vibrational Circular Dichroism) instrumentation.

  • N-H Stretching: A sharp, medium band at 3300–3350 cm⁻¹ (secondary amine).

  • C-O-C Stretching: Strong ether bands at 1060–1150 cm⁻¹ .

  • Differentiation: The fingerprint region (600–1400 cm⁻¹) can distinguish 2-methyl from 3-methyl isomers, but this requires a reference standard for overlay.

Verdict: Use IR for raw material ID, but never for stereochemical release.

NMR Spectroscopy: The Gold Standard

NMR is the only technique capable of simultaneously solving the regiochemical (position of methyl) and stereochemical (R vs. S) puzzle.

Part A: 1D ¹H NMR (Regiochemistry)

The chemical environment of the methyl group confirms its position.

  • 2-Methylmorpholine: The methyl doublet appears at ~1.1 ppm .[1] The proton at C2 (methine) is deshielded by the adjacent oxygen, typically appearing downfield (~3.5–3.8 ppm ) compared to a C3 proton.

  • Coupling Analysis: The morpholine ring exists in a chair conformation.[2][3] In (R)-2-methylmorpholine, the methyl group prefers the equatorial position to avoid 1,3-diaxial strain. This "locks" the ring, creating distinct coupling constants (

    
    ) for the axial and equatorial protons.
    
Part B: Chiral NMR (Stereochemistry)

Standard NMR cannot distinguish (R) from (S). To measure Enantiomeric Excess (ee), you must create a diastereomeric environment.

Comparison of Methods for ee Determination:

MethodMechanismResolutionThroughputCost
Chiral HPLC Physical separation on chiral stationary phaseHigh (Baseline separation)Low (20-30 min/run)High (Columns/Solvents)
CSA-NMR Chiral Solvating Agent (e.g., (R)-BINOL or Mosher's Acid) forms transient diastereomersMedium (Split signals)High (5 min/run) Low (Reagents are cheap)

Recommendation: For rapid in-process checks, use CSA-NMR . For final QC release, use Chiral HPLC .

Experimental Protocol: Chiral Purity by CSA-NMR

This protocol uses (R)-(-)-1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate (BNP) as a Chiral Solvating Agent.

Materials:

  • Analyte: ~5 mg of (R)-2-methylmorpholine.

  • CSA: ~10 mg of (R)-BNP.

  • Solvent:

    
     (Chloroform-d).
    

Step-by-Step Workflow:

  • Baseline Scan: Dissolve the analyte in

    
     and acquire a standard ¹H NMR spectrum. Note the chemical shift of the methyl doublet (~1.1 ppm).
    
  • Complexation: Add 2 equivalents of (R)-BNP to the NMR tube. Shake vigorously to ensure dissolution.

  • Acquisition: Acquire the ¹H NMR spectrum again.

  • Analysis: Zoom in on the methyl region.[4]

    • Result: The methyl signal will split into two doublets if the sample is racemic.

    • Interpretation: The chemical shift difference (

      
      ) between the R-R complex and the S-R complex allows for integration.[5]
      
    • Calculation:

      
      
      

Visualization of Analytical Logic

Diagram 1: Isomer Identification Decision Tree

This logic gate ensures you do not misidentify the regioisomer or enantiomer.

IsomerID Start Unknown Morpholine Derivative MS_Step Step 1: Mass Spectrometry (MS) Start->MS_Step Check_MZ Check Fragments MS_Step->Check_MZ Isomer3 Major Peak m/z 86 (M-15) Likely 3-Methylmorpholine Check_MZ->Isomer3 Methyl Loss Isomer2 Major Peak m/z 70 Likely 2-Methylmorpholine Check_MZ->Isomer2 Ring Frag NMR_Step Step 2: 1H NMR (CDCl3) Isomer2->NMR_Step Check_Shift Check C2-H Shift NMR_Step->Check_Shift Confirm_Regio C2-H Downfield (~3.6 ppm) Regiochemistry Confirmed Check_Shift->Confirm_Regio Chiral_Step Step 3: Add Chiral Shift Reagent (CSA-NMR) Confirm_Regio->Chiral_Step Check_Split Methyl Signal Split? Chiral_Step->Check_Split Racemic Two Doublets Observed Result: Racemic Mixture Check_Split->Racemic Yes Pure Single Doublet Observed Result: Enantiopure (R) Check_Split->Pure No

Caption: Decision tree for distinguishing regioisomers (2-Me vs 3-Me) and enantiomers (R vs S) using MS and NMR.

Diagram 2: NMR Characterization Workflow

Workflow cluster_0 Sample Prep cluster_1 Structural ID cluster_2 Chiral Purity S1 Dissolve in CDCl3 N1 1H NMR (1D) S1->N1 N2 COSY/NOESY N1->N2 Data1 Confirm Methyl Position (Regiochemistry) N1->Data1 C1 Add CSA Reagent (e.g., Mosher Acid) Data1->C1 C2 1H NMR (Chiral) C1->C2 Data2 Calculate ee% (Stereochemistry) C2->Data2

Caption: Sequential workflow for full structural validation, moving from basic connectivity to stereochemical quantification.

Summary Data Table

Parameter(R)-2-Methylmorpholine3-MethylmorpholineNotes
Molecular Weight 101.15 g/mol 101.15 g/mol Identical.
MS Base Peak m/z 70 or 56m/z 86 (M-15)3-Me loses methyl easily.
¹H NMR Methyl ~1.1 ppm (Doublet)~1.0 ppm (Doublet)Similar shift.
¹H NMR Methine C2-H: ~3.6 ppm (Deshielded by O)C3-H: ~2.8 ppm (Shielded by N)Key differentiator.
Chiral Discrimination Requires CSA or Chiral HPLCRequires CSA or Chiral HPLCStandard NMR is insufficient.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 410615, 2-Methylmorpholine. Retrieved February 4, 2026, from [Link]

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience. (Context: Methodology for CSA-NMR).
  • Parker, D. (1991). NMR Determination of Enantiomeric Purity. Chemical Reviews, 91(7), 1441–1457. (Context: Mechanisms of chiral shift reagents).

Sources

Safety & Regulatory Compliance

Safety

(R)-2-Methylmorpholine proper disposal procedures

Disposal Procedures for (R)-2-Methylmorpholine Executive Summary (R)-2-Methylmorpholine (CAS: 790184-33-7) is a chiral cyclic amine widely used as a building block in drug discovery.[1] Its disposal requires strict adher...

Author: BenchChem Technical Support Team. Date: February 2026

Disposal Procedures for (R)-2-Methylmorpholine

Executive Summary

(R)-2-Methylmorpholine (CAS: 790184-33-7) is a chiral cyclic amine widely used as a building block in drug discovery.[1] Its disposal requires strict adherence to protocols governing flammable and corrosive organic bases. Improper disposal—specifically mixing with acidic waste streams—can result in rapid exothermic neutralization, pressurization of waste containers, and potential rupture.

Immediate Disposal Classification:

  • RCRA Waste Codes: D001 (Ignitable), D002 (Corrosive).[2][3]

  • Primary Hazard: Flammable Liquid, Corrosive to skin/eyes.[4][5][6][7][8]

  • Segregation Mandate: NEVER mix with acidic waste streams or oxidizers.

Hazard Profile & Technical Characterization

Before handling waste, operators must understand the physicochemical risks that dictate the disposal strategy.

PropertySpecificationOperational Implication
CAS Number 790184-33-7Use for specific waste profiling/manifests.[1]
Physical State Liquid (Colorless to light yellow)High mobility; requires secondary containment.
Flash Point ~41°C (105°F)Class 3 Flammable. Vapors can travel to ignition sources.
pH > 12 (Strong Base)Class 8 Corrosive. Destroys tissue; reacts violently with acids.
Incompatibility Acids, Acid Chlorides, OxidizersSegregation Critical: Risk of fire/explosion if mixed.

GHS Hazard Statements:

  • H226: Flammable liquid and vapor.[6][8]

  • H314: Causes severe skin burns and eye damage.[4][5][6][7][8][9]

  • H302: Harmful if swallowed.[4][7][8][9]

Waste Segregation Logic

The most common accident involving amine disposal is accidental mixing with acidic organic waste (e.g., acetic acid, TFA waste). This section details the required segregation logic.

Expert Insight: Unlike neutral solvents (acetone, methanol), (R)-2-Methylmorpholine is a base.[1] If poured into a "General Organic Waste" carboy that contains acidic byproducts, the neutralization heat can boil the solvent, causing the container to burst.

WasteSegregation Start Waste Generation: (R)-2-Methylmorpholine CheckpH Is the Waste Stream Acidic or Oxidizing? Start->CheckpH Acidic YES (Acidic/Oxidizer) CheckpH->Acidic Contains Acids (HCl, TFA, H2SO4) NeutralBasic NO (Neutral/Basic) CheckpH->NeutralBasic Pure or Basic Mix Stop STOP: Do Not Mix! Risk of Explosion/Heat Acidic->Stop Segregate Segregate into Compatible Stream NeutralBasic->Segregate BinA Bin A: Flammable Basic/Amine Waste Segregate->BinA Preferred BinB Bin B: General Solvent Waste Segregate->BinB Acceptable ONLY if Bin B is verified Neutral/Basic

Figure 1: Decision tree for segregating amine waste to prevent incompatible reactions.

Step-by-Step Disposal Protocol

This protocol ensures compliance with EPA (RCRA) standards and protects laboratory infrastructure.

Phase 1: Preparation
  • PPE Required: Nitrile gloves (double-gloved recommended), safety goggles (splash resistant), and a flame-resistant lab coat.

  • Container Selection: Use HDPE (High-Density Polyethylene) or Glass containers.

    • Note: Avoid aluminum containers as amines can be corrosive to aluminum alloys over time.

  • Ventilation: All transfers must occur inside a certified chemical fume hood.

Phase 2: Collection & Labeling
  • Verify Recipient Container: Ensure the waste carboy is designated for "Basic/Alkaline Organic Waste" .

  • Transfer: Pour the liquid slowly using a funnel to prevent splashing.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: Write "(R)-2-Methylmorpholine" clearly. Do not use abbreviations like "2-MM".

    • Hazard Checkboxes: Check "Flammable" and "Corrosive".[10]

  • Closure: Cap the container tightly when not in use to prevent vapor escape (H226).

Phase 3: Storage & Pickup
  • Secondary Containment: Store the waste container in a secondary tray to catch potential leaks.

  • Location: Store in a Flammable Safety Cabinet , separate from acidic waste containers.

  • Disposal Handoff: Schedule pickup with your EHS (Environmental Health & Safety) department or licensed TSDF (Treatment, Storage, and Disposal Facility).

    • Disposal Method: The standard industry method is Incineration (fuel blending) to destroy the organic structure safely.

Emergency Spill Response

In the event of a spill, immediate action is required to prevent vapor accumulation and chemical burns.

Small Spill (< 500 mL):

  • Evacuate & Ventilate: Alert nearby personnel and ensure the fume hood is running.

  • PPE Upgrade: Wear butyl rubber gloves if available (better resistance than nitrile for prolonged contact), or double-glove nitrile.

  • Absorb: Do NOT use paper towels (fire hazard with flammables). Use an inert absorbent like vermiculite , dry sand , or commercial chem-sorbent pads .

  • Collect: Scoop the saturated absorbent into a wide-mouth HDPE jar.

  • Label: Label as "Debris contaminated with (R)-2-Methylmorpholine - Flammable/Corrosive."

Large Spill (> 500 mL):

  • Evacuate: Pull the fire alarm if vapors are dense.

  • Isolate: Close lab doors.

  • Call EHS: Do not attempt to clean up without respiratory protection (respirator fit-tested for organic vapors/amines).

Operational Workflow Diagram

DisposalWorkflow cluster_lab Laboratory Phase cluster_disposal EHS / TSDF Phase Gen Waste Generated Pack Package in HDPE/Glass Gen->Pack Label Label: D001, D002 Pack->Label Store Store in Flammable Cabinet (Secondary Containment) Label->Store Pickup EHS Pickup Store->Pickup Transport DOT Transport (UN 2734) Pickup->Transport Incinerate Incineration (Fuel Blending) Transport->Incinerate

Figure 2: End-to-end lifecycle of (R)-2-Methylmorpholine waste from bench to destruction.[1]

References

  • ChemicalBook. (R)-2-Methylmorpholine Product Properties and CAS Data. Retrieved from ChemicalBook .

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (RCRA D001, D002). Retrieved from EPA.gov .

  • Carl Roth. Safety Data Sheet: Morpholine Series (General Amine Hazards). Retrieved from Carl Roth .[5][6]

  • Sigma-Aldrich. (R)-2-Methylmorpholine Hydrochloride Safety Data Sheet. Retrieved from Sigma-Aldrich .[7]

  • University of Maryland. EPA Hazardous Waste Codes and Characteristics.[11] Retrieved from ESSR 12.

Sources

Handling

A Researcher's Guide to Safely Handling (R)-2-Methylmorpholine: Essential Protective Equipment and Protocols

(R)-2-Methylmorpholine is a valuable chiral building block in modern drug discovery and development. However, its utility is matched by its hazardous properties, which demand rigorous adherence to safety protocols.

Author: BenchChem Technical Support Team. Date: February 2026

(R)-2-Methylmorpholine is a valuable chiral building block in modern drug discovery and development. However, its utility is matched by its hazardous properties, which demand rigorous adherence to safety protocols. This guide provides an in-depth operational plan, focusing on the critical role of Personal Protective Equipment (PPE), to ensure the safety of laboratory personnel. This is not merely a checklist, but a framework for building a culture of safety and confidence when handling this and similar reactive chemicals.

Understanding the Hazard: Why Specific PPE is Non-Negotiable

(R)-2-Methylmorpholine, like its racemate and other N-alkylmorpholines, is classified as a hazardous substance with multiple risk factors. Safety Data Sheets (SDS) consistently highlight that it is a highly flammable liquid and vapor , is harmful if swallowed , and, most critically for handling, causes severe skin burns and eye damage [1]. The chemical's corrosivity is a primary driver for PPE selection, as direct contact can cause rapid and severe tissue damage[2][3]. Furthermore, its vapors can accumulate in low-lying areas, creating both a fire and inhalation hazard[1][4].

The causality is clear: the corrosive and flammable nature of this amine dictates that a multi-layered PPE approach is essential to prevent skin and eye contact, inhalation, and accidental ignition.

Core Protective Equipment: A Task-Based Approach

All handling of (R)-2-Methylmorpholine must be conducted within a certified chemical fume hood to control vapor inhalation and in an area equipped with an accessible eyewash station and safety shower[2][5]. The selection of PPE should be tailored to the scale and nature of the operation.

Task CategoryMinimum Required PPE
Low-Volume Handling (e.g., Weighing, small-scale transfers <100 mL, analytical standard preparation)Primary Gloves: Nitrile gloves (double-gloving recommended) • Eye Protection: ANSI Z87.1-compliant safety goggles[3] • Body Protection: Flame-retardant lab coat
High-Volume Handling & Reactions (e.g., Transfers >100 mL, use in reactions, distillations)Primary Gloves: Butyl or Neoprene gloves over inner nitrile gloves[6][7] • Eye/Face Protection: Safety goggles and a full-face shield[3][8] • Body Protection: Chemical-resistant apron over a flame-retardant lab coat[9]
Spill Response & Waste Handling Primary Gloves: Heavy-duty Butyl or Neoprene gloves[6][7] • Eye/Face Protection: Safety goggles and a full-face shield[3] • Body Protection: Chemical-resistant suit or coveralls • Respiratory Protection: Air-purifying respirator with organic vapor cartridges[2]

Causality Behind Glove Selection: While nitrile gloves offer good general protection for incidental contact, they may have limited resistance to prolonged exposure to corrosive amines[3][7]. For tasks involving larger quantities or extended handling times, more robust materials are necessary. Butyl rubber gloves are highly recommended as they provide excellent protection against corrosive acids, bases, and aldehydes[6]. Neoprene is also a suitable alternative[7]. The practice of double-gloving (an inner nitrile glove with a more resistant outer glove) provides an added layer of security and allows for the safe removal of the outer glove if contamination is suspected.

Procedural Discipline: Workflows for Safe Handling

PPE Donning and Doffing Workflow

A disciplined approach to putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Lab Coat / Apron Don2 2. Safety Goggles / Face Shield Don1->Don2 Don3 3. Inner Gloves (Nitrile) Don2->Don3 Don4 4. Outer Gloves (Butyl/Neoprene) Don3->Don4 Doff1 1. Outer Gloves (Peel off) Doff2 2. Face Shield / Goggles Doff1->Doff2 Doff3 3. Lab Coat / Apron (Roll away from body) Doff2->Doff3 Doff4 4. Inner Gloves (Peel off) Doff3->Doff4 Wash Wash Hands Thoroughly Doff4->Wash

Sources

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